![molecular formula C14H16N4O4 B13362879 2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B13362879.png)
2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyran ring, a pyrimidine moiety, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and reagents such as acetic acid and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and high vacuum distillation are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-oxo-4H-pyran-3-yl propionate
- 6-(chloromethyl)-4-oxo-4H-pyran-3-yl acetate
- 2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate
Uniqueness
2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(2-pyrimidinylamino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H16N4O4 |
|---|---|
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
2-(6-methyl-4-oxopyran-3-yl)oxy-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H16N4O4/c1-10-7-11(19)12(8-21-10)22-9-13(20)15-5-6-18-14-16-3-2-4-17-14/h2-4,7-8H,5-6,9H2,1H3,(H,15,20)(H,16,17,18) |
Clé InChI |
WJRHBKOXJQMSIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CO1)OCC(=O)NCCNC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B13362808.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362811.png)
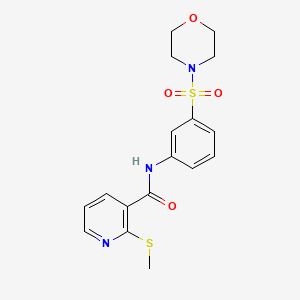

![2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362822.png)


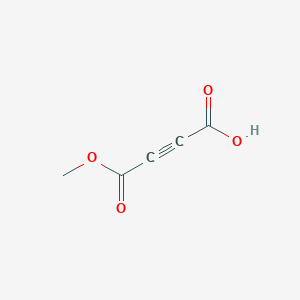
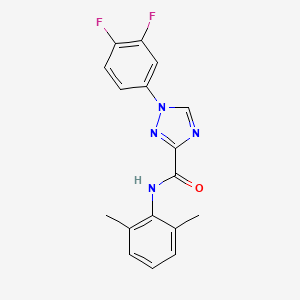
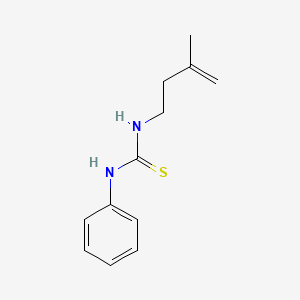
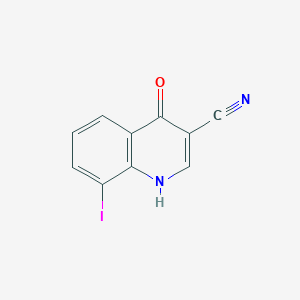
![3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone](/img/structure/B13362891.png)

![9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione](/img/structure/B13362899.png)
